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Compound of Interest

Compound Name: 3-Bromo-2,4-difluorobenzoic acid

Cat. No.: B1279182 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
This technical guide provides an overview of the spectral data for isomers of bromo-

difluorobenzoic acid. While experimental spectral data for 3-Bromo-2,4-difluorobenzoic acid
is not readily available in public databases, this document compiles and presents the available

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for

structurally related isomers. This comparative analysis offers valuable insights for researchers

working with halogenated benzoic acid derivatives. The guide also includes detailed

experimental protocols for the acquisition of such spectral data and a logical workflow for

spectroscopic analysis.

Spectral Data for Bromo-Fluorobenzoic Acid
Isomers
Comprehensive experimental spectral data for 3-Bromo-2,4-difluorobenzoic acid could not

be located in the searched databases. As an alternative, the following tables summarize the

available spectral data for closely related isomers to provide a comparative reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: ¹H NMR Spectral Data for 3-Bromo-4-fluorobenzoic acid
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment Solvent

8.34 m - Ar-H CDCl₃[1]

8.07 m - Ar-H CDCl₃[1]

7.23 m - Ar-H CDCl₃[1]

Table 2: ¹³C NMR Spectral Data for 3-Bromo-4-fluorobenzoic acid

Chemical Shift (δ)
ppm

Coupling Constant
(J) Hz

Assignment Solvent

170.2 - C=O CDCl₃[1]

162.7 d, J = 256.2 C-F CDCl₃[1]

136.1 d, J = 1.7 Ar-C CDCl₃[1]

131.5 d, J = 8.8 Ar-C CDCl₃[1]

126.7 d, J = 3.5 Ar-C CDCl₃[1]

116.7 d, J = 23.1 Ar-C CDCl₃[1]

109.5 d, J = 21.8 C-Br CDCl₃[1]

Table 3: ¹⁹F NMR Spectral Data for 3-Bromo-4-fluorobenzoic acid

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Solvent

-98.11 td J = 7.2, 5.2 CDCl₃[1]

Infrared (IR) Spectroscopy Data
Table 4: Key IR Absorption Bands for Related Benzoic Acid Derivatives

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.rsc.org/suppdata/c5/ob/c5ob01015b/c5ob01015b1.pdf
https://www.rsc.org/suppdata/c5/ob/c5ob01015b/c5ob01015b1.pdf
https://www.rsc.org/suppdata/c5/ob/c5ob01015b/c5ob01015b1.pdf
https://www.rsc.org/suppdata/c5/ob/c5ob01015b/c5ob01015b1.pdf
https://www.rsc.org/suppdata/c5/ob/c5ob01015b/c5ob01015b1.pdf
https://www.rsc.org/suppdata/c5/ob/c5ob01015b/c5ob01015b1.pdf
https://www.rsc.org/suppdata/c5/ob/c5ob01015b/c5ob01015b1.pdf
https://www.rsc.org/suppdata/c5/ob/c5ob01015b/c5ob01015b1.pdf
https://www.rsc.org/suppdata/c5/ob/c5ob01015b/c5ob01015b1.pdf
https://www.rsc.org/suppdata/c5/ob/c5ob01015b/c5ob01015b1.pdf
https://www.rsc.org/suppdata/c5/ob/c5ob01015b/c5ob01015b1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Wavenumber (cm⁻¹) Assignment

3-Bromobenzoic acid Not specified
C=O stretch, O-H stretch, C-Br

stretch

2-amino-5-bromobenzoic acid 1655 C=O stretch[2]

Note: Specific peak values for 3-Bromobenzoic acid were not available in the provided search

results, but the characteristic absorptions are listed.

Mass Spectrometry (MS) Data
Table 5: Mass Spectrometry Data for Bromo-Fluorobenzoic Acid Isomers

Compound Ionization Mode m/z Assignment

3-Bromo-4-

fluorobenzoic acid
ESI- 216.8 [M-H]⁻[1]

4-Bromo-2-

fluorobenzoic acid
GC-MS 218, 220 M⁺, [M+2]⁺

3-Bromobenzoic acid EI 122 [M]⁺

Note: The presence of bromine results in a characteristic M+2 isotopic peak with nearly equal

intensity to the molecular ion peak.

Experimental Protocols
NMR Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Materials:

5-25 mg of the solid sample for ¹H NMR; 50-100 mg for ¹³C NMR.[3]

0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]
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5 mm NMR tubes.[3]

Internal standard (e.g., Tetramethylsilane - TMS).

Procedure:

Sample Preparation: Accurately weigh the sample and dissolve it in the appropriate volume

of deuterated solvent inside a clean, dry vial.[3]

Transfer: Transfer the solution into an NMR tube.

Instrumentation:

Place the NMR tube in the spectrometer's autosampler or manually insert it into the

magnet.

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve

homogeneity.

Data Acquisition:

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-

noise ratio.

Acquire a ¹³C NMR spectrum. This will require a longer acquisition time due to the lower

natural abundance of ¹³C.

If applicable, acquire a ¹⁹F NMR spectrum.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.[3] Calibrate the chemical shifts using the solvent peak or an internal

standard like TMS.[3]

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Method: Thin Solid Film
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Sample Preparation: Dissolve approximately 50 mg of the solid sample in a few drops of a

volatile solvent like methylene chloride or acetone.[4]

Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow

the solvent to evaporate, leaving a thin film of the solid on the plate.[4]

Data Acquisition:

Place the salt plate in the sample holder of the FT-IR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Electrospray Ionization (ESI)

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a volatile

solvent such as methanol or acetonitrile.[3]

Data Acquisition:

Introduce the sample solution into the ESI source of the mass spectrometer.

Acquire the mass spectrum in either positive or negative ion mode. For benzoic acids,

negative ion mode is often preferred to observe the [M-H]⁻ ion.[3]

Analyze the isotopic pattern to confirm the presence of bromine.[3]

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

synthesized organic compound.
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Caption: A logical workflow for the spectroscopic analysis of a synthesized organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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